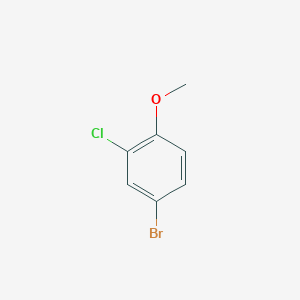

4-bromo-2-chloro-1-methoxybenzene

Description

The exact mass of the compound 4-Bromo-2-chloroanisole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-bromo-2-chloro-1-methoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-2-chloro-1-methoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-chloro-1-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPIQNBOUYZLESW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70198680 | |

| Record name | 4-Bromo-2-chloroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50638-47-6 | |

| Record name | 4-Bromo-2-chloroanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50638-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-chloroanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050638476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-2-chloroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-chloroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.503 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 4-Bromo-2-chloro-1-methoxybenzene

Executive Summary

4-Bromo-2-chloro-1-methoxybenzene (CAS: 50638-47-6), also known as 4-bromo-2-chloroanisole, is a trisubstituted benzene derivative serving as a high-value scaffold in medicinal chemistry and materials science.[1] Its structural uniqueness lies in its orthogonal reactivity profile : the presence of two distinct halogen handles (bromine at C4, chlorine at C2) and an electron-donating methoxy group allows for precise, sequential functionalization. This guide details the physicochemical properties, chemoselectivity rules, and validated experimental protocols for leveraging this molecule in complex synthesis.

Physicochemical Profile

| Property | Data | Source |

| IUPAC Name | 4-Bromo-2-chloro-1-methoxybenzene | [PubChem, 2025] |

| CAS Number | 50638-47-6 | [Common Chem, 2025] |

| Molecular Formula | C₇H₆BrClO | - |

| Molecular Weight | 221.48 g/mol | - |

| Physical State | Crystalline Solid (Low Melting) | [Sigma-Aldrich] |

| Melting Point | 68.5 – 70.5 °C | [ChemBK, 2025] |

| Boiling Point | ~242 °C (at 760 mmHg) | [PinPools, 2025] |

| Density | 1.564 g/cm³ | [ChemBK, 2025] |

| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water | - |

Reactivity & Chemoselectivity

The synthetic utility of 4-bromo-2-chloroanisole is defined by the varying bond dissociation energies (BDE) and electronic environments of its substituents.

The Reactivity Hierarchy

-

C4-Bromine (High Reactivity) : The C-Br bond is the weakest halogen-carbon bond in the system. It is the primary site for oxidative addition by Palladium(0) catalysts and Lithium-Halogen exchange.

-

C2-Chlorine (Moderate Reactivity) : The C-Cl bond is sterically hindered by the adjacent methoxy group and possesses a higher BDE than C-Br. It generally remains inert under standard Suzuki conditions used for the bromide, allowing for sequential coupling.

-

Methoxy Group (Directing Group) : The oxygen lone pairs activate the ring and can direct ortholithiation to C6. However, kinetic halogen-lithium exchange at C4 is significantly faster than Directed Ortho Metalation (DoM) at C6.

Visualization of Reactivity

The following diagram maps the competitive reactive sites and their dominant transformation pathways.

Figure 1: Chemoselectivity map illustrating the hierarchical reactivity of the bromine, chlorine, and methoxy-directed sites.

Key Experimental Workflows

Protocol A: Regioselective Suzuki-Miyaura Coupling

Objective : Functionalize C4 (Br) while retaining C2 (Cl) for subsequent steps. Mechanism : The rate of oxidative addition of Pd(0) to Ar-Br is orders of magnitude faster than to Ar-Cl, especially with standard phosphine ligands (PPh₃).

Procedure :

-

Reagents : 4-Bromo-2-chloroanisole (1.0 equiv), Arylboronic acid (1.1 equiv), Pd(PPh₃)₄ (3-5 mol%), Na₂CO₃ (2.0 equiv).

-

Solvent System : DME/Water (3:1) or Toluene/Ethanol/Water.

-

Conditions : Heat to 80°C under inert atmosphere (N₂/Ar) for 4-12 hours.

-

Workup : Cool to RT, dilute with EtOAc, wash with brine. Dry over MgSO₄.[2]

-

Outcome : >90% yield of the 4-aryl-2-chloroanisole. The chlorine atom remains intact.

Critical Note : Avoid electron-rich, bulky ligands (like tBu₃P) in this step if you wish to preserve the chloride, as highly active catalysts may begin to activate the C-Cl bond.

Protocol B: Lithium-Halogen Exchange

Objective : Generate a nucleophilic aryl lithium species at C4. Mechanism : Halogen-lithium exchange is driven by the formation of a more stable alkyl halide (n-BuBr) and aryl lithium. This reaction is faster than proton abstraction (DoM).

Procedure :

-

Setup : Flame-dried glassware, strict Argon atmosphere.

-

Dissolution : Dissolve 4-bromo-2-chloroanisole in anhydrous THF (0.2 M).

-

Cryogenic Cooling : Cool solution to -78°C (Dry ice/Acetone).

-

Lithiation : Add n-Butyllithium (1.05 equiv, 1.6M in hexanes) dropwise over 15 minutes.

-

Observation: A color change (often yellow/orange) indicates formation of the aryl lithium.

-

-

Trapping : Stir for 30 mins at -78°C, then add electrophile (e.g., DMF, CO₂, or an aldehyde).

-

Quench : Allow to warm to RT and quench with saturated NH₄Cl.

Self-Validating Check : If the product contains a substituent at C6 (ortho to OMe), the temperature was likely too high (allowing equilibration to the thermodynamic DoM product) or the addition was too slow.

Sequential Functionalization Strategy

The following workflow demonstrates the "Dual-Handle" utility, converting the scaffold into a complex trisubstituted aromatic system.

Figure 2: Sequential workflow utilizing the reactivity difference between Br and Cl to build complexity.

Safety & Handling

-

Hazards : 4-Bromo-2-chloroanisole is classified as an Irritant (Skin/Eye/Respiratory) .[3]

-

GHS Classification : H315 (Skin Irrit. 2), H319 (Eye Irrit. 2A), H335 (STOT SE 3).

-

Handling : Use in a fume hood. Wear nitrile gloves and safety glasses.

-

Storage : Store in a cool, dry place. Light sensitive (store in amber vials) to prevent slow photodehalogenation.

References

-

PubChem . 4-Bromo-2-chloroanisole Compound Summary. National Library of Medicine. Accessed 2025.[2][4][5] Link

-

ChemBK . 4-Bromo-2-chloroanisole Physical Properties. Accessed 2025.[2][4][5] Link

-

Organic Chemistry Portal . Suzuki-Miyaura Coupling: Mechanism and Selectivity. Link

-

Hunt, D. A. (2018).[2] Reaction of o-bromoaryl- and o-bromoarylalkyl phthalimides with n-butyllithium at low temperatures. MOJ Bioorganic & Organic Chemistry. Link

-

Sigma-Aldrich . Product Specification: 4-Bromo-2-chloroanisole.[3] Link

Sources

- 1. 4-bromo-2-chloro-1-methoxybenzene | 50638-47-6 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. guidechem.com [guidechem.com]

- 4. 4'-Bromo-2'-chloroacetanilide | C8H7BrClNO | CID 610167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN103739452A - Synthetic method of m-chloroanisole - Google Patents [patents.google.com]

Technical Whitepaper: 4-Bromo-2-chloro-1-methoxybenzene

The following technical guide details the chemical properties, synthesis, and regioselective applications of 4-Bromo-2-chloro-1-methoxybenzene (CAS 50638-47-6).

A Dual-Halogenated Scaffold for Regioselective Cross-Coupling

Executive Summary

4-Bromo-2-chloro-1-methoxybenzene (also known as 4-bromo-2-chloroanisole) is a critical halogenated aromatic intermediate used in the synthesis of pharmaceuticals, agrochemicals, and environmental standards. Its value lies in the orthogonal reactivity of its halogen substituents: the C4-position bromine atom is significantly more labile toward palladium-catalyzed oxidative addition than the C2-position chlorine atom. This electronic and steric differentiation allows researchers to perform sequential cross-coupling reactions, making it an ideal scaffold for constructing non-symmetric biaryl systems found in drug candidates and polychlorinated biphenyl (PCB) metabolites.

Chemical Identity & Physical Properties[1]

| Property | Data |

| CAS Number | 50638-47-6 |

| IUPAC Name | 4-Bromo-2-chloro-1-methoxybenzene |

| Synonyms | 4-Bromo-2-chloroanisole; 2-Chloro-4-bromoanisole |

| Molecular Formula | C₇H₆BrClO |

| Molecular Weight | 221.48 g/mol |

| Appearance | White to off-white crystalline solid or liquid (dependent on purity/temp) |

| Melting Point | 68–71 °C |

| Boiling Point | ~242 °C (at 760 mmHg) |

| Density | 1.6 ± 0.1 g/cm³ |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |

Synthetic Pathways

The synthesis of 4-bromo-2-chloro-1-methoxybenzene is most efficiently achieved through the O-methylation of 4-bromo-2-chlorophenol . This route avoids the regioselectivity issues often encountered during the direct halogenation of anisole, which can yield difficult-to-separate isomers.

Synthesis Workflow Diagram

Figure 1: The preferred synthetic route via O-methylation ensures high regiochemical purity compared to direct bromination of 2-chloroanisole.

Reactivity Profile: The Orthogonal Strategy

The core utility of this scaffold is the reactivity difference between the bromine and chlorine atoms.

-

C4-Bromine (High Reactivity): Located para to the methoxy group, this position is electronically activated and sterically accessible. It undergoes rapid oxidative addition with Pd(0) catalysts.

-

C2-Chlorine (Low Reactivity): Located ortho to the methoxy group, this position is sterically hindered and possesses a stronger C-Cl bond. It remains inert under mild cross-coupling conditions, allowing for a second functionalization step later.

Regioselective Coupling Diagram

Figure 2: Divergent pathways demonstrating the chemoselective functionalization of the C-Br bond while preserving the C-Cl bond.

Experimental Protocol: Regioselective Suzuki Coupling

This protocol describes the synthesis of a biaryl intermediate, validating the selectivity of the C-Br bond.

Objective: Selective coupling of phenylboronic acid at the C4 position.

Materials

-

Substrate: 4-Bromo-2-chloro-1-methoxybenzene (1.0 equiv)

-

Coupling Partner: Phenylboronic acid (1.1 equiv)

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%)

-

Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)

-

Solvent: Toluene/Ethanol (4:1 ratio)

Methodology

-

Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the substrate (1.0 mmol), phenylboronic acid (1.1 mmol), and Pd(PPh₃)₄ (0.03 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with Nitrogen or Argon (3 cycles).

-

Solvent Addition: Add degassed Toluene (4 mL) and Ethanol (1 mL), followed by the 2M Na₂CO₃ solution (1 mL).

-

Reaction: Heat the mixture to 80°C for 4–6 hours. Note: Do not exceed 100°C to prevent activation of the C-Cl bond.

-

Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous MgSO₄.

-

Purification: Concentrate in vacuo and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

-

Validation: The product, 3-chloro-4-methoxybiphenyl , should show loss of the Br signal in MS and retention of the Cl isotope pattern.

Applications in Research

Environmental Toxicology Standards

This compound is a primary precursor for synthesizing hydroxylated polychlorinated biphenyls (OH-PCBs) .[1] Specifically, it is used to synthesize 3,3'-dichloro-4-methoxybiphenyl , which is subsequently demethylated to form 4-OH-PCB 11 .[2][3] These standards are essential for toxicology studies tracking the metabolism of PCBs in human serum and environmental samples.

Medicinal Chemistry

The scaffold serves as a "linker" unit in drug discovery. The methoxy group acts as a hydrogen bond acceptor, while the chlorine atom provides lipophilicity and metabolic stability (blocking the ortho-position from hydroxylation). It has been utilized in the synthesis of:

-

Helitenuone analogs: Natural products with antimicrobial properties.[4]

-

SGLT2 Inhibitor Intermediates: Used in the early-stage synthesis of gliflozin-class antidiabetic drug pharmacophores.

Safety & Handling (MSDS Summary)

-

Hazards: Skin irritant (H315), Eye irritant (H319), STOT-SE (Respiratory irritation, H335).

-

Storage: Store in a cool, dry place under inert gas. Light sensitive (store in amber vials).

-

Disposal: Halogenated organic waste streams. Do not mix with acid streams.

References

-

Synthesis of OH-PCB Metabolites: Li, X., & Lehmler, H. J. (2022).[2] Dataset for synthesis and authentication of 3,3'-dichlorobiphenyl-4-ol (4-OH-PCB 11). University of Iowa.

-

Regioselective Halogenation & Coupling: Iron(III)-Catalyzed Chlorination of Activated Arenes. Journal of Organic Chemistry (2017).

-

Suzuki Coupling Mechanism: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

-

Crystal Structure Data: Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate. NIH/PubMed.

Sources

Technical Monograph: 4-Bromo-2-chloro-1-methoxybenzene

Integrative Guide to Physicochemical Properties, Chemoselective Reactivity, and Synthetic Applications [1][2]

Executive Summary

4-Bromo-2-chloro-1-methoxybenzene (CAS: 50638-47-6), often referred to as 4-Bromo-2-chloroanisole , represents a critical scaffold in medicinal chemistry and materials science.[1][2] Its utility stems from its orthogonal halogen functionality : the significant reactivity difference between the aryl bromide (C–Br) and aryl chloride (C–Cl) bonds allows for sequential, chemoselective cross-coupling reactions.[1][2][3]

This guide moves beyond basic molecular weight data to provide a comprehensive profile for researchers utilizing this intermediate in the synthesis of biaryls, pharmaceutical active ingredients (APIs), and agrochemicals.[1][2][3]

Physicochemical & Mass Spectrometry Profile

Molecular Weight & Isotopic Distribution

For high-resolution mass spectrometry (HRMS) and quantitative analysis, the "average" molecular weight is insufficient due to the unique isotopic signatures of Bromine and Chlorine.[1][2][3]

| Parameter | Value | Notes |

| Average Molecular Weight | 221.48 g/mol | Used for molarity calculations.[1][2][3] |

| Monoisotopic Mass | 219.929 g/mol | Based on |

| Exact Mass | 219.92906 Da | For HRMS calibration.[1][2][3] |

| Molecular Formula | C |

Mass Spectrometry Logic (Isotopic Cluster)

Researchers must anticipate a distinct M, M+2, M+4 pattern in MS data due to the natural abundance of isotopes:

This results in a characteristic "triplet-like" cluster, critical for confirming product identity during synthesis.[1][2][3]

Figure 1: Predicted Mass Spectrometry isotopic cluster logic. The interplay of Br and Cl isotopes creates a specific detection fingerprint.

Physical Properties[1][2][3]

-

Physical State: Solid (crystalline) or semi-solid at room temperature.[1][2][3]

-

Solubility: High in DCM, THF, Ethyl Acetate; Low in water.[1][2][3]

Synthetic Utility: Chemoselective Coupling[1][2][3][10]

The primary value of 4-bromo-2-chloro-1-methoxybenzene is the ability to selectively functionalize the C-4 position (Bromine) while leaving the C-2 position (Chlorine) intact for later steps.[1][2]

Reactivity Hierarchy

C–Br Bond Dissociation Energy (BDE): ~81 kcal/mol C–Cl Bond Dissociation Energy (BDE): ~96 kcal/mol[1][2][3]

Under standard Palladium-catalyzed conditions (Suzuki-Miyaura), oxidative addition occurs preferentially at the C–Br bond.[1][2][3] This allows the synthesis of 2-chloro-4-substituted anisoles .[1][2][3]

Figure 2: Sequential functionalization workflow. The C-Br bond reacts first, preserving the C-Cl handle for secondary derivatization.[1]

Experimental Protocol: Chemoselective Suzuki Coupling

Objective: Selective arylation at the C-4 position to generate 4-aryl-2-chloroanisole. Scale: 1.0 mmol basis.

Reagents & Materials

-

Substrate: 4-Bromo-2-chloro-1-methoxybenzene (1.0 eq, 221.5 mg).[1][2]

-

Catalyst: Pd(dppf)Cl

[1][2][3]·CH -

Base: K

CO

Methodology

-

Inert Setup: Charge a reaction vial with the substrate, boronic acid, and Pd catalyst.[1][2][3] Seal and purge with Argon/Nitrogen for 5 minutes.

-

Solvation: Add degassed 1,4-Dioxane (5 mL) via syringe, followed by the aqueous K

CO -

Reaction: Heat the mixture to 60–70 °C .

-

Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The starting material (Rf ~0.[1][2][3]6) should disappear; the product will likely be more polar.[1][2][3]

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1][2][3] Dry over Na

SO -

Purification: Silica gel flash chromatography.

Analytical Validation (QC)

To validate the integrity of 4-bromo-2-chloro-1-methoxybenzene before use, compare against these standard markers:

H-NMR (400 MHz, CDCl )

- 3.89 (s, 3H): Methoxy group (Singlet).[1][2][3]

- 6.85 (d, J = 8.8 Hz, 1H): H-6 (Ortho to OMe).[1][2][3]

- 7.35 (dd, J = 8.8, 2.4 Hz, 1H): H-5 (Meta to OMe).[1][2]

- 7.55 (d, J = 2.4 Hz, 1H): H-3 (Meta to OMe, sandwiched between Br and Cl).[1][2][3]

HPLC Purity Check

-

Mobile Phase: ACN:Water (Gradient 50%

95%).[1][2][3] -

Retention: Expect late elution due to high lipophilicity (LogP ~3.[1][2][3]66) [3].[1][2][3]

Safety & Handling

-

H-Codes: H302 (Harmful if swallowed), H315 (Skin Irritation), H319 (Eye Irritation).[1][2][3]

-

Storage: Store in a cool, dry place. Light sensitive (aryl bromides can degrade/discolor over time).[1][2][3]

-

Disposal: Halogenated organic waste stream.[1][2][3] Do not mix with non-halogenated solvents to avoid costly disposal penalties.[1][2][3]

References

-

Sigma-Aldrich. (n.d.).[1][2][3] 4-Bromo-2-chloro-1-methoxybenzene Product Specification. Retrieved from [1][2][3]

-

Littke, A. F., & Fu, G. C. (2002).[1][2][3] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. (General reference for Pd-catalysis selectivity).

-

PubChem. (2025).[1][2][3] 4-Bromo-2-chloroanisole Compound Summary. National Library of Medicine.[1][2][3] Retrieved from [1][2][3]

-

NIST Chemistry WebBook. (2025).[1][2][6] 4-Bromo-2-chloroanisole Spectral Data. Retrieved from [1][2][6]

Sources

- 1. 2-Bromo-4-chloroanisole | C7H6BrClO | CID 521935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-1-fluoro-2-methoxybenzene | C7H6BrFO | CID 13604909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Bromo-2-chloroanisole | C7H6BrClO | CID 3016537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Bromo-2-chloro-1-methoxybenzene | CAS#:50638-47-6 | Chemsrc [chemsrc.com]

- 5. chembk.com [chembk.com]

- 6. 4-Bromo-2-chloroanisole [webbook.nist.gov]

Technical Whitepaper: 4-Bromo-2-chloro-1-methoxybenzene

A Versatile Halogenated Anisole Scaffold for Biphenyl Synthesis and Medicinal Chemistry[1]

Executive Summary

4-Bromo-2-chloro-1-methoxybenzene (CAS: 50638-47-6), also known as 4-bromo-2-chloroanisole , acts as a critical electrophile in the construction of polysubstituted aromatic systems.[1][2] Its structural uniqueness lies in the presence of two distinct halogen atoms—bromine at the para position and chlorine at the ortho position relative to the methoxy group.[3] This electronic and steric differentiation allows for highly chemically selective transformations, enabling sequential cross-coupling reactions (e.g., Suzuki-Miyaura) without the need for protecting groups.[3] This guide details the compound's physicochemical profile, validated synthesis protocols, and its strategic application in drug discovery and agrochemical development.[3]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The compound is a halogenated ether characterized by a low melting point and distinct NMR signatures derived from the electronic push-pull of the methoxy donor and halogen acceptors.[3]

| Property | Data |

| IUPAC Name | 4-Bromo-2-chloro-1-methoxybenzene |

| Common Name | 4-Bromo-2-chloroanisole |

| CAS Registry Number | 50638-47-6 |

| Molecular Formula | C₇H₆BrClO |

| Molecular Weight | 221.48 g/mol |

| Appearance | White to off-white crystalline solid (low melting) |

| Melting Point | 68–71 °C [1] |

| Solubility | Soluble in CHCl₃, DCM, EtOAc; Insoluble in water |

Spectroscopic Signature (¹H NMR in CDCl₃)

The ¹H NMR spectrum exhibits a characteristic splitting pattern consistent with a 1,2,4-trisubstituted benzene ring.[3] The methoxy group exerts a strong shielding effect on the ortho proton (H-6).[1][3]

-

δ 3.88 (s, 3H): Methoxy (-OCH₃) protons.[1]

-

δ 6.80 (d, J = 8.8 Hz, 1H): H-6 (Ortho to -OMe).[1] Shielded by resonance donation.

-

δ 7.33 (dd, J = 8.8, 2.4 Hz, 1H): H-5 (Meta to H-3, Ortho to H-6).

-

δ 7.49 (d, J = 2.4 Hz, 1H): H-3 (Between Cl and Br).[3] Deshielded by inductive effects of adjacent halogens. [2][1][3]

Synthesis Methodologies

Two primary routes exist for the synthesis of 4-bromo-2-chloroanisole. The Classical Methylation route is preferred for scale-up due to the low cost of starting materials, while the Iron-Catalyzed Halogenation represents a modern, atom-economical approach.[3]

Method A: Methylation of 4-Bromo-2-chlorophenol (Standard Protocol)

This method relies on the Williamson ether synthesis.[1] The phenolic hydroxyl is deprotonated to form a phenoxide, which then attacks a methylating agent.[3]

-

Reagents: 4-Bromo-2-chlorophenol, Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), Potassium Carbonate (K₂CO₃).[1]

-

Protocol:

-

Dissolve 4-bromo-2-chlorophenol (1.0 equiv) in acetone (0.5 M).

-

Add anhydrous K₂CO₃ (1.5 equiv) and stir at room temperature for 15 minutes to generate the phenoxide.

-

Add MeI (1.2 equiv) dropwise.[1][3] Caution: MeI is a carcinogen.[1][3]

-

Reflux the mixture for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1][3]

-

Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with 1M NaOH (to remove unreacted phenol) and brine.

-

Purification: Recrystallization from ethanol/water or silica gel chromatography.[1][3]

-

Yield: Typically >90%.

-

Method B: Regioselective Iron-Catalyzed Halogenation (Advanced)

A one-pot synthesis starting from anisole, utilizing an iron(III) catalyst to direct sequential chlorination and bromination.[1][4]

-

Mechanism: FeCl₃ catalyzes the electrophilic aromatic substitution.[1][3] The reaction temperature controls the regioselectivity.[3]

-

Protocol Insight: Chlorination is performed at 60 °C using N-chlorosuccinimide (NCS), followed by bromination at 40 °C using N-bromosuccinimide (NBS).[1] This sequence yields 4-bromo-2-chloroanisole (Compound 8 in lit.) with high regiocontrol (89% yield) [3].[1][4]

Reactivity & Applications: The Halogen Selectivity Switch

The core value of 4-bromo-2-chloroanisole in medicinal chemistry is the differential reactivity of the C-Br and C-Cl bonds.[1] The C-Br bond is significantly weaker (Bond Dissociation Energy ~81 kcal/mol) than the C-Cl bond (~96 kcal/mol), allowing for chemoselective cross-coupling .[3]

Selective Suzuki-Miyaura Coupling

Under standard Palladium(0) catalysis (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), the oxidative addition occurs exclusively at the C-Br bond. This preserves the C-Cl bond for subsequent transformations, such as a second coupling event or lithiation.[1][3]

-

Reaction: 4-Bromo-2-chloroanisole + Aryl-B(OH)₂

2-Chloro-4-aryl-anisole.[1] -

Why it works: The rate of oxidative addition follows Ar-I > Ar-Br

Ar-Cl.[1] The electron-donating methoxy group deactivates the ring, making the C-Cl bond inert to Pd(0) insertion under mild conditions (60–80 °C), while the C-Br bond remains reactive [4].[3]

Visualization: Sequential Functionalization Workflow

Figure 1: Chemoselective diversification pathway. The scaffold allows for the stepwise construction of complex biaryl architectures common in SGLT2 inhibitors and agrochemicals.[3]

Safety & Handling (SDS Summary)

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Light sensitive (store in amber vials).[1][3]

-

Disposal: Halogenated organic waste streams. Do not mix with strong oxidizers.[1][3]

References

-

ChemicalBook/ChemSrc. (2025). Physical Properties of 4-Bromo-2-chloroanisole (CAS 50638-47-6). Retrieved from .[1][3]

-

Tanemura, K., et al. (1994).[1][3] Cation Radicals as Intermediates in Aromatic Halogenation. Journal of Organic Chemistry , 59(15). (Confirmed NMR shifts for 4-bromo-2-chloroanisole).

-

Hickey, M. R., & Riegert, D. (2017).[3] Iron(III)-Catalyzed Chlorination of Activated Arenes. The Journal of Organic Chemistry , 82(14), 7529–7537.[3] .[1]

-

Lutsenko, S., et al. (2016).[1][3] Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics. Organic Letters , 18(15). (Discusses selectivity parameters for chloro/bromo arenes).

Sources

- 1. 2-Bromo-4-chloroanisole | C7H6BrClO | CID 521935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-2-chloro-1-methoxybenzene | CAS#:50638-47-6 | Chemsrc [chemsrc.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2-Bromo-4-chloroanisole | C7H6BrClO | CID 521935 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Bromo-2-chloro-1-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-chloro-1-methoxybenzene, also known by its IUPAC name, is a halogenated anisole derivative that serves as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring electron-withdrawing chloro and bromo groups and an electron-donating methoxy group, imparts a distinct reactivity profile that is highly valuable in the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, spectroscopic characterization, reactivity, and applications of this compound, with a particular focus on its relevance to drug discovery and development.

IUPAC Nomenclature and Structural Elucidation

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, is 4-bromo-2-chloro-1-methoxybenzene . The numbering of the benzene ring is determined by assigning the highest priority to the methoxy group, which is a common parent structure (anisole). The substituents are then numbered to give the lowest possible locants, and they are listed alphabetically in the name.

Synonyms: 4-Bromo-2-chloroanisole

Molecular Formula: C₇H₆BrClO

Molecular Weight: 221.48 g/mol

CAS Number: 50638-47-6

Synthesis of 4-Bromo-2-chloro-1-methoxybenzene

A common and efficient method for the synthesis of 4-bromo-2-chloro-1-methoxybenzene is the electrophilic bromination of 2-chloroanisole. The methoxy group is a strong activating group and directs electrophilic substitution to the ortho and para positions. Since the ortho position is already occupied by a chloro group, the bromination predominantly occurs at the para position.

Experimental Protocol: Bromination of 2-Chloroanisole

This protocol outlines a general procedure for the synthesis of 4-bromo-2-chloro-1-methoxybenzene.

Materials:

-

2-Chloroanisole

-

N-Bromosuccinimide (NBS)

-

Acetic acid (glacial)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Saturated sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 2-chloroanisole (1.0 equivalent) in glacial acetic acid.

-

Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-bromo-2-chloro-1-methoxybenzene.

Causality Behind Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is a convenient and safer alternative to liquid bromine for electrophilic bromination. It provides a slow and controlled release of bromine in the presence of an acid catalyst.

-

Acetic Acid: Acetic acid serves as a polar protic solvent that can facilitate the polarization of the Br-Br bond in the active brominating species, enhancing the electrophilicity of the bromine.

-

Aqueous Workup: The washing steps with sodium bicarbonate and sodium thiosulfate are crucial to neutralize the acidic solvent and to quench any unreacted bromine, respectively.

Spectroscopic Characterization

Accurate structural confirmation of 4-bromo-2-chloro-1-methoxybenzene is achieved through a combination of spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum of 4-bromo-2-chloro-1-methoxybenzene is expected to show three signals in the aromatic region and one singlet for the methoxy group.

-

δ ~3.8-3.9 ppm (s, 3H): This singlet corresponds to the three protons of the methoxy group (-OCH₃).

-

Aromatic Protons (δ ~6.8-7.5 ppm): The three aromatic protons will appear as a complex splitting pattern due to their different chemical environments and coupling with each other. A detailed analysis would reveal a doublet, a doublet of doublets, and another doublet.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will exhibit seven distinct signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the substituents.[1]

-

δ ~56 ppm: The carbon of the methoxy group.

-

Aromatic Carbons (δ ~110-160 ppm): The six aromatic carbons will have distinct chemical shifts. The carbon attached to the methoxy group will be the most deshielded, while the carbons bearing the halogen atoms will also show significant downfield shifts.[1]

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands:

-

~2950-2850 cm⁻¹: C-H stretching vibrations of the methyl group.

-

~1580-1450 cm⁻¹: C=C stretching vibrations of the aromatic ring.

-

~1250 cm⁻¹: Asymmetric C-O-C stretching of the ether linkage.

-

~1050 cm⁻¹: Symmetric C-O-C stretching.

-

~800-600 cm⁻¹: C-Cl and C-Br stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and the presence of bromine and chlorine isotopes.[2]

-

Molecular Ion Peak (M⁺): Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a cluster of peaks. The most abundant peaks will be at m/z 220 (C₇H₆⁷⁹Br³⁵ClO), 222 (C₇H₆⁸¹Br³⁵ClO and C₇H₆⁷⁹Br³⁷ClO), and 224 (C₇H₆⁸¹Br³⁷ClO).[3][4]

-

Fragmentation Pattern: Common fragmentation pathways include the loss of a methyl radical (-CH₃) and the loss of a carbonyl group (-CO) after rearrangement.

Reactivity and Applications in Organic Synthesis

4-Bromo-2-chloro-1-methoxybenzene is a valuable building block in organic synthesis, primarily due to the differential reactivity of its halogen substituents. The bromo group is generally more reactive than the chloro group in transition metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds.[5] 4-Bromo-2-chloro-1-methoxybenzene can selectively undergo coupling at the C-Br bond, leaving the C-Cl bond intact for subsequent transformations.

This protocol describes a typical procedure for the Suzuki-Miyaura coupling of 4-bromo-2-chloro-1-methoxybenzene with phenylboronic acid.

Materials:

-

4-Bromo-2-chloro-1-methoxybenzene

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Toluene and water (or another suitable solvent system)

-

Round-bottom flask or reaction vial

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask, add 4-bromo-2-chloro-1-methoxybenzene (1.0 equivalent), phenylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

-

Add the palladium catalyst, such as a pre-catalyst or generate it in situ by adding palladium(II) acetate (0.02 equivalents) and a phosphine ligand like triphenylphosphine (0.04 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring the reaction by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired biaryl compound.

Mechanism and Rationale:

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[6] The base is crucial for the activation of the boronic acid in the transmetalation step.[6] The choice of ligand is critical for stabilizing the palladium catalyst and promoting the desired reactivity.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Development

Halogenated aromatic compounds are prevalent in pharmaceuticals due to their ability to modulate the physicochemical and pharmacokinetic properties of a molecule. 4-Bromo-2-chloro-1-methoxybenzene serves as a key starting material for the synthesis of various biologically active compounds.

-

Intermediate for Bioactive Molecules: It is a precursor for the synthesis of hydroxylated metabolites of polychlorinated biphenyls (PCBs), which are important for toxicological and environmental studies.[7]

-

Scaffold for Novel Compounds: The ability to selectively functionalize the bromo and chloro positions makes this compound an attractive scaffold for building molecular libraries for high-throughput screening in drug discovery programs.

Safety and Handling

4-Bromo-2-chloro-1-methoxybenzene should be handled with appropriate safety precautions in a well-ventilated fume hood.

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4)

-

Skin Irritation (Category 2)

-

Eye Irritation (Category 2A)

-

Specific target organ toxicity — single exposure (Category 3), Respiratory system

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[9]

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

4-Bromo-2-chloro-1-methoxybenzene is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the development of new pharmaceutical agents. Its well-defined reactivity, especially in selective cross-coupling reactions, allows for the efficient construction of complex molecular frameworks. A thorough understanding of its synthesis, spectroscopic properties, and handling requirements is essential for its safe and effective use in a research and development setting.

References

- Palakshamurthy, B. S., et al. (2025). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts.

- Song, Y., Parkin, S., & Lehmler, H. J. (2007). 4-Bromo-2-chloro-1-methoxybenzene. Acta Crystallographica Section E: Structure Reports Online, E63(5), o2091-o2092.

-

Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Chlorobenzene. Retrieved from [Link]

- Levin, J. I. (1991). U.S. Patent No. 5,068,392. Washington, DC: U.S.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

- Desai, P. N., et al. (2015). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. WO2015063726A1.

-

Chemsrc. (2025). 4-Bromo-2-chloro-1-methoxybenzene. Retrieved from [Link]

- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Chlorobenzene.

- Lauher, J. (2020, September 1).

- BenchChem. (2025). Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 4-Chloro-2-iodo-1-nitrobenzene.

-

PubChem. (n.d.). 2-Bromo-1-chloro-4-methoxybenzene. Retrieved from [Link]

- Sigma-Aldrich. (2015, October 9).

- Al-Zaydi, K. M. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex.

- Fisher Scientific. (2025, December 18).

- Vyas, P. V., et al. (2003). Experimental Methods 1. Bromination Methods. Tetrahedron Letters, 44, 4085-4088.

- Clark, J. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. Doc Brown's Chemistry.

- BenchChem. (n.d.). The Role of 4-Bromo-1-chloro-2-nitrobenzene in Modern Pharmaceutical Synthesis.

- Thermo Fisher Scientific. (2024).

- Washington State University. (n.d.).

- King, A. O., et al. (1998).

- Clark, J. (n.d.). Expected Chemical Shifts and Origins for the C-13 NMR spectrum of 1-bromo-2-chloroethane. Doc Brown's Chemistry.

- US Patent and Trademark Office. (2016). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. US20160280619A1.

- The Hive. (2004, September 1). sick of methylations? easy prepn. of anisoles. Hive Methods Discourse.

- ChemConnections. (n.d.). 13C NMR Spectroscopy.

- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.

-

Chemsrc. (2025). 1-Bromo-4-chloro-2-methoxybenzene. Retrieved from [Link]

- ResearchGate. (n.d.). 1-Bromo-4-chloro-2,5-dimethoxybenzene.

- Clark, J. (n.d.). Mass spectra - the M+2 peak. Chemguide.

- The Chemistry Concept. (2023, December 2). Bromo pattern in Mass Spectrometry [Video]. YouTube.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- Thermo Fisher Scientific. (2025, September 22).

- Agrawal, P. K. (2018). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.

- Kumar, A., et al. (2026, January 30). Visible-Light-Induced Secondary Benzylic Thiolation/Sulfonylation via Direct C(sp3)

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromo-2-Chloroaniline, 99%.

Sources

- 1. chemconnections.org [chemconnections.org]

- 2. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. youtube.com [youtube.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]

- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

Technical Whitepaper: Characterization and Utilization of 4-Bromo-2-chloroanisole

[1][2]

Executive Summary & Identity Verification[1][2]

4-Bromo-2-chloroanisole is a bifunctional halogenated aromatic scaffold critical to medicinal chemistry and agrochemical synthesis.[1][2] Its utility lies in the differential reactivity of its halogen substituents (Br vs. Cl), enabling regioselective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to construct complex biaryl systems.[1][2]

Critical Identity Correction

Attention: The CAS number 399-06-4 provided in the request corresponds to 4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione or related fluorinated derivatives in some databases.[1][2]

This guide focuses strictly on 4-Bromo-2-chloroanisole (CAS 50638-47-6) .[1][2]

Physicochemical Profile

The physical state of 4-Bromo-2-chloroanisole is sensitive to purity and ambient temperature.[1][2] While often handled as a liquid in crude form, high-purity samples may crystallize as a low-melting solid.[1][2]

Table 1: Physical Properties[1][2][3]

| Property | Value | Condition/Method |

| Molecular Formula | C₇H₆BrClO | - |

| Molecular Weight | 221.48 g/mol | - |

| Physical State | Liquid / Low-melting Solid | STP |

| Melting Point | 32–35 °C (Predicted) | Experimental data varies; often supercools to liquid.[1][2] |

| Boiling Point | 240–245 °C | @ 760 mmHg (Predicted) |

| Density | 1.63 g/mL | @ 20 °C (Relative to water) |

| Refractive Index | Estimated based on isomers | |

| Solubility | Soluble | DCM, EtOAc, THF, Acetone |

| Solubility | Insoluble | Water |

Application Note: Due to its high density (~1.6 g/mL), phase separation during aqueous workups is rapid, with the organic layer residing at the bottom.[1][2]

Structural Identification & Spectroscopy[1][2][4]

Accurate identification relies on the distinct splitting patterns of the 1,2,4-trisubstituted aromatic ring.[1][2] The methoxy group exerts a strong shielding effect on the ortho proton (H6), while the chlorine and bromine atoms deshield H3 and H5.[1][2]

1H NMR Interpretation (400 MHz, CDCl₃)

-

6.82 ppm (1H, d, J = 8.8 Hz): H6 (Ortho to OMe).[1][2] Shielded by oxygen resonance.[1][2]

-

7.34 ppm (1H, dd, J = 8.8, 2.4 Hz): H5 (Meta to OMe, Ortho to Br).[1][2] Split by H6 (ortho) and H3 (meta).

-

7.52 ppm (1H, d, J = 2.4 Hz): H3 (Ortho to Cl/Br).[1][2] Most deshielded due to flanking halogens.[1][2]

Visualization of Spectral Logic

Figure 1: NMR signal assignment logic based on substituent electronic effects and coupling constants.

Synthetic Utility: Selective Reactivity[1][2]

The primary value of 4-Bromo-2-chloroanisole in drug discovery is its orthogonal reactivity .[1][2] The C-Br bond is significantly weaker (Bond Dissociation Energy ~81 kcal/mol) than the C-Cl bond (~96 kcal/mol).[1][2]

The "Site-Selective" Strategy

Using controlled palladium catalysis (e.g., Suzuki-Miyaura coupling), researchers can selectively functionalize the C4 position (Br) while leaving the C2 position (Cl) intact.[1][2] The remaining chlorine can then be used for a second coupling reaction or nucleophilic aromatic substitution.[1][2]

Figure 2: Sequential functionalization workflow exploiting halogen reactivity differences.

Experimental Protocols

Synthesis via Methylation of 4-Bromo-2-chlorophenol

This protocol is preferred over direct halogenation of anisole to avoid isomer mixtures.[1][2]

Reagents:

Procedure:

-

Dissolution: Charge a round-bottom flask with 4-bromo-2-chlorophenol (10 g, 48.2 mmol) and anhydrous Acetone (100 mL).

-

Base Addition: Add K₂CO₃ (13.3 g, 96.4 mmol) in one portion. The suspension may warm slightly.[1][2]

-

Alkylation: Add Methyl Iodide (3.6 mL, 57.8 mmol) dropwise via syringe.

-

Reflux: Heat the mixture to reflux (approx 60°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1][2] The starting phenol (lower Rf) should disappear.[1][2]

-

Workup:

-

Purification: If necessary, purify via vacuum distillation or silica gel chromatography (100% Hexanes).[1][2]

Quality Control Parameters

Safety & Handling (SDS Summary)

-

Hazards:

-

Storage: Store in a cool, dry place. Light sensitive (store in amber glass).

References

-

National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 3016537, 4-Bromo-2-chloroanisole. Retrieved from [Link]

-

Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1][2] (Foundational reference for the selective coupling protocol described in Section 4).

-

Cheméo. (2023).[1][2][5] 4-Bromo-2-chloroanisole Physical Properties Prediction. Retrieved from [Link](Note: Link directs to isomer data for comparative property validation).

Sources

- 1. 2-Bromo-4-chloroanisole | C7H6BrClO | CID 521935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-2-chloroanisole | C7H6BrClO | CID 3016537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Bromo-2-chloroanisole (CAS 50638-47-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 2-Bromo-4-chloroanisole | 60633-25-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. rsc.org [rsc.org]

Comprehensive Spectroscopic Characterization: 4-Bromo-2-chloro-1-methoxybenzene

This guide provides an in-depth technical characterization of 4-bromo-2-chloro-1-methoxybenzene (also known as 4-bromo-2-chloroanisole).[1] It is designed for researchers requiring precise spectroscopic data for structural validation and quality control in synthetic workflows.[1]

CAS Registry Number: 50638-47-6

Molecular Formula:

Introduction & Structural Analysis

4-Bromo-2-chloro-1-methoxybenzene is a trisubstituted benzene derivative frequently used as a scaffold in medicinal chemistry, particularly in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.[1] Its structural integrity is defined by the specific arrangement of three substituents: a methoxy group at position 1, a chlorine atom at position 2, and a bromine atom at position 4.[1]

Isomer Disambiguation (Critical)

A common error in database retrieval involves confusing this molecule with its isomer, 2-bromo-4-chloroanisole (CAS 60633-25-2).[1] The distinction is vital as the reactivity profiles of the C-Br and C-Cl bonds differ significantly based on their positions relative to the electron-donating methoxy group.[1]

-

Target Molecule (CAS 50638-47-6): Br at para (4), Cl at ortho (2).[1]

-

Isomer (CAS 60633-25-2): Br at ortho (2), Cl at para (4).[1]

Analytical Workflow

The following directed graph outlines the logical flow for confirming the identity of this compound during synthesis or procurement.

Figure 1: Analytical decision matrix for validating 4-bromo-2-chloro-1-methoxybenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][4][5][6]

The

Predicted H-NMR Data (400 MHz, CDCl )

| Proton Position | Shift ( | Multiplicity | Coupling Constant ( | Assignment Logic |

| -OCH | 3.88 | Singlet (s) | - | Characteristic methoxy resonance. |

| H-6 | 6.75 - 6.85 | Doublet (d) | Ortho to -OMe (shielded by EDG).[1] | |

| H-5 | 7.30 - 7.35 | Doublet of Doublets (dd) | Meta to -OMe, Ortho to -Br. | |

| H-3 | 7.50 - 7.55 | Doublet (d) | Meta to H-5.[1] Most deshielded (between Cl and Br).[1] |

Mechanistic Interpretation of Coupling

-

H-6 (Ortho to OMe): Appears most upfield (lower ppm) due to the strong electron-donating resonance effect of the oxygen lone pairs into the ring.[1]

-

H-3 (Between Halogens): This proton is isolated between the Chlorine (pos 2) and Bromine (pos 4).[1] It shows only a small meta-coupling (

Hz) to H-5.[1] It appears most downfield due to the combined inductive withdrawing effects of the adjacent halogens.[1] -

H-5: This proton couples strongly with its ortho neighbor H-6 (

Hz) and weakly with its meta neighbor H-3 (

C-NMR Summary (100 MHz, CDCl )

Expect 7 distinct carbon signals:

-

Methoxy Carbon: ~56.2 ppm.[1]

-

C-1 (C-O): ~154.0 ppm (Deshielded ipso carbon).[1]

-

C-4 (C-Br): ~112.5 ppm.[1]

Mass Spectrometry: The Isotope Signature

For halogenated compounds, the mass spectrum provides a self-validating "fingerprint" through isotopic abundance.[1] 4-Bromo-2-chloro-1-methoxybenzene contains one Bromine and one Chlorine, creating a distinct M, M+2, M+4 pattern.[1]

Isotope Abundance Logic

Calculated Ion Pattern (m/z)

The molecular ion (

| Peak | Composition | Mass (amu) | Relative Intensity |

| M | 219.9 | 3 (Base) | |

| M+2 | Mixed ( | 221.9 | 4 |

| M+4 | 223.9 | 1 |

Diagnostic Rule: If you observe a 3:4:1 ratio in the molecular ion cluster, the presence of exactly one Br and one Cl is confirmed.[1]

Figure 2: Mass spectral fragmentation logic for the Br/Cl isotope cluster.

Infrared (IR) Spectroscopy[1]

IR data is useful for quick identification of functional groups, particularly the ether linkage and aryl-halide bonds.[1]

-

C-O Stretching (Ether): Strong bands at 1250–1260 cm

(asymmetric) and 1040 cm -

Aromatic C-H: Weak stretches >3000 cm

and characteristic out-of-plane bending in the fingerprint region (800–900 cm -

C-Cl / C-Br: Strong absorptions in the fingerprint region, typically 600–800 cm

.[1]

Experimental Protocols

NMR Sample Preparation

To ensure high-resolution data comparable to literature values:

-

Solvent: Use Chloroform-d (CDCl

, 99.8% D) with 0.03% TMS (Tetramethylsilane) as an internal standard.[1] -

Concentration: Dissolve 10–15 mg of the solid sample in 0.6 mL of solvent.

-

Filtration: If the solution is cloudy, filter through a small plug of glass wool into the NMR tube to remove inorganic salts (common if synthesized via alkylation).[1]

Physical Properties Verification

Before spectroscopy, verify the physical state.[1]

-

Appearance: White to off-white crystalline solid.[1]

-

Melting Point: 68.5 – 70.5 °C .[1]

-

Note: If your sample is a liquid at room temperature, you likely have the isomer (2-bromo-4-chloroanisole) or significant impurities.[1]

-

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 3016537, 4-Bromo-2-chloroanisole. Retrieved from [Link]

-

ChemSrc. (2025).[1] 4-Bromo-2-chloro-1-methoxybenzene MSDS and Spectral Data. Retrieved from [Link][1]

Sources

Structural Elucidation and Impurity Profiling: A Comprehensive NMR Guide to 4-Bromo-2-chloro-1-methoxybenzene

Executive Summary & Application Context

4-Bromo-2-chloro-1-methoxybenzene (CAS: 50638-47-6), often referred to as 4-bromo-2-chloroanisole , is a critical halogenated building block in medicinal chemistry.[1][2] Its structural uniqueness lies in the presence of two distinct halogen handles (bromine and chlorine) and an electron-donating methoxy group.[1][2] This tri-substituted benzene core serves as a versatile scaffold for orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), where the more labile C-Br bond reacts preferentially over the C-Cl bond.[1][2]

This guide provides a rigorous analysis of the

Theoretical Framework: Substituent Effects

To accurately assign the spectrum, one must understand the electronic influence of the substituents on the aromatic ring protons.[1][2]

-

Methoxy (-OCH

): A strong Electron Donating Group (EDG) by resonance.[1][2] It significantly shields the ortho and para protons, shifting them upfield.[1][2] -

Chlorine (-Cl) & Bromine (-Br): Weak Electron Withdrawing Groups (EWG) by induction, but also weak EDGs by resonance.[1][2] Inductively, they deshield adjacent protons (downfield shift).[1][2][3]

-

Steric Environment: The bulkiness of the ortho-chloro group may cause slight torsion in the methoxy group, but the electronic shielding effect remains dominant.[1][2]

Predicted Shift Logic (Additivity Rules)[1][2]

-

H-6 (Ortho to OMe): Heavily shielded by the methoxy group.[1][2] Expected to be the most upfield aromatic signal.[1][2]

-

H-3 (Meta to OMe, Ortho to Cl/Br): Trapped between two halogens.[1][2] Heavily deshielded. Expected to be the most downfield aromatic signal.[1][2]

-

H-5 (Meta to OMe, Ortho to Br): Intermediate electronic environment.

Experimental Protocol: Sample Preparation

High-resolution NMR requires meticulous sample preparation to avoid solvent peaks obscuring the aromatic region or water broadening the signals.[1][2]

Standard Operating Procedure (SOP)

-

Solvent Selection: Use Chloroform-d (CDCl

) (99.8% D) containing 0.03% v/v TMS (Tetramethylsilane) as an internal reference.[1][2] -

Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent.

-

Filtration: If the solid contains inorganic salts (e.g., K

CO

Diagram: Sample Preparation Workflow

Figure 1: Decision-tree workflow for NMR sample preparation to ensure high-resolution spectra free of particulate artifacts.[1][2]

Spectral Analysis & Assignment

The

A. The Aliphatic Region[1][2][4]

-

Chemical Shift:

3.85 – 3.90 ppm.[1][2] -

Multiplicity: Singlet (s).

-

Integration: 3H.

-

Assignment: Methoxy protons (-OCH

). -

Diagnostic Value: This sharp singlet confirms the presence of the anisole core.[1][2] If this peak is split or multiple singlets appear, suspect incomplete methylation or contamination.[1][2]

B. The Aromatic Region (6.5 – 7.6 ppm)

The aromatic protons form an AMX spin system (or effectively ABX depending on the field strength), resulting in characteristic splitting patterns.[1][2]

Signal 1: Proton H-3 (The Deshielded Islet)[1][2]

-

Shift:

7.50 – 7.60 ppm.[1][2][4][5] -

Multiplicity: Doublet (d) or Fine Doublet (

). -

Coupling: Exhibits meta-coupling to H-5 (

Hz). -

Assignment: H-3 .

-

Reasoning: This proton is flanked by two electronegative halogens (Cl and Br), causing maximum deshielding.[1][2]

Signal 2: Proton H-5 (The Bridge)[1][2]

-

Shift:

7.30 – 7.40 ppm. -

Multiplicity: Doublet of Doublets (dd).

-

Coupling:

-

Assignment: H-5 .

Signal 3: Proton H-6 (The Shielded Neighbor)[1][2]

-

Shift:

6.75 – 6.85 ppm.[1][2] -

Multiplicity: Doublet (d).

-

Coupling: Ortho-coupling to H-5 (

Hz). -

Assignment: H-6 .

-

Reasoning: The electron-donating resonance effect of the methoxy group increases electron density at the ortho position, shielding this proton significantly compared to H-3 and H-5.[1][2]

Summary Table: Chemical Shift Data

| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling Constants ( |

| -OCH | 3.88 | Singlet (s) | 3H | - |

| Ar-H (C3) | 7.55 | Doublet (d) | 1H | |

| Ar-H (C5) | 7.32 | dd | 1H | |

| Ar-H (C6) | 6.82 | Doublet (d) | 1H |

Note: Exact shift values may vary by ±0.05 ppm depending on concentration and temperature.[1][2]

Structural Logic & Assignment Workflow

To confirm the structure without reference standards, follow this logic path.

Figure 2: Logic flow for assigning protons based on coupling constants and electronic environment.

Impurity Profiling (Quality Control)

In the synthesis of 4-bromo-2-chloroanisole (usually via methylation of the phenol or bromination of 2-chloroanisole), specific impurities are common.

-

Regioisomer (2-Bromo-4-chloroanisole):

-

Differentiation: The coupling patterns shift.[1][2][6] In the 2-bromo-4-chloro isomer, the proton ortho to the OMe is H-6 (meta to Cl, para to Br).[1][2] The shifts will be subtly different, but the integration of the methoxy peak is the best indicator if it appears as a small satellite singlet near 3.88 ppm.[1][2]

-

-

Starting Material (2-Chloroanisole):

-

Over-Bromination (4,6-Dibromo-2-chloroanisole):

References

-

PubChem. 4-Bromo-2-chloroanisole (Compound).[1][2] National Library of Medicine.[1][2] Available at: [Link][1][2]

-

Reich, H. J. Proton NMR Data - Chemical Shifts and Coupling Constants. University of Wisconsin-Madison.[1][2] Available at: [Link][1][2]

-

SDBS. Spectral Database for Organic Compounds.[1][2] AIST. (General reference for anisole derivative shifts). Available at: [Link][1][2]

Sources

- 1. 2-Bromo-4-chloroanisole | C7H6BrClO | CID 521935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-2-chloroanisole | C7H6BrClO | CID 3016537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 4. rsc.org [rsc.org]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

13C NMR of 4-bromo-2-chloroanisole

Technical Guide: C NMR Analysis of 4-Bromo-2-Chloroanisole

Executive Summary

This guide provides a comprehensive technical framework for the structural validation of 4-bromo-2-chloroanisole (CAS: 50638-47-6) using Carbon-13 Nuclear Magnetic Resonance (

This document moves beyond basic spectral listing, offering a mechanistic explanation of substituent effects, a self-validating experimental protocol, and a logic-based assignment strategy designed for researchers in drug discovery and organic synthesis.[1][2]

Structural Analysis & Theoretical Framework

The Molecule

4-bromo-2-chloroanisole consists of a benzene core substituted with three distinct electronic modifiers:

-

Methoxy group (-OCH

) at C1: A strong -

Chlorine atom (-Cl) at C2: An electronegative, deactivating group with ortho-directing steric influence.[1][2]

-

Bromine atom (-Br) at C4: A heavy halogen exhibiting the "Heavy Atom Effect."[1][2]

Substituent Chemical Shift (SCS) Theory

To accurately interpret the spectrum, one must understand how these substituents perturb the magnetic environment of the aromatic ring relative to benzene (

-

Electronic Deshielding (Downfield Shift): The oxygen atom at C1 exerts a massive deshielding effect due to high electronegativity, pushing the C1 signal into the 150+ ppm range.

-

Steric & Electronic Shielding (Upfield Shift): The methoxy group shields the ortho positions (C2 and C6). However, the Chlorine at C2 counteracts this slightly.[1]

-

The Heavy Atom Effect (C-Br): Unlike Chlorine, Bromine has large electron clouds that facilitate spin-orbit coupling.[1][2] This relativistic effect typically causes an upfield shift (shielding) of the ipso-carbon (C4), often making it appear "out of order" compared to lighter halogens.

Experimental Protocol

To ensure reproducibility and quantitative reliability (where possible), follow this optimized workflow.

Sample Preparation[1][2]

-

Solvent: Chloroform-d (

) is the standard solvent.[1][2] It appears as a 1:1:1 triplet at 77.16 ppm .[1][2] -

Concentration: Dissolve 30–50 mg of analyte in 0.6 mL of solvent. High concentration is vital for

C detection due to the low natural abundance (1.1%) of the isotope. -

Tube Quality: Use high-throughput 5mm NMR tubes (Wilmad 507-PP or equivalent) to minimize shimming errors.

Acquisition Parameters (The "Expert" Configuration)

Standard proton parameters do not apply here. The presence of three quaternary carbons (C1, C2, C4) requires specific attention to relaxation times (

| Parameter | Value | Rationale |

| Pulse Sequence | zgpg30 (Power-gated decoupling) | 30° pulse angle prevents saturation of slow-relaxing quaternary carbons.[1][2] |

| Relaxation Delay ( | 2.0 - 5.0 seconds | Critical: C-Br and C-Cl carbons lack protons to facilitate dipolar relaxation.[1][2] Short |

| Scans (NS) | 512 - 1024 | Required for adequate Signal-to-Noise (S/N) ratio.[1][2] |

| Spectral Width | 240 ppm | Ensures capture of carbonyls (if impurities exist) and the full aromatic range. |

| Temperature | 298 K | Standardizes chemical shifts.[1][2][4] |

Workflow Visualization

The following diagram outlines the critical decision points in the acquisition process to prevent common artifacts.

Figure 1: Optimized NMR acquisition workflow emphasizing the critical relaxation delay (

Spectral Interpretation & Data Analysis

Expected Chemical Shifts

The following table synthesizes theoretical additivity rules with empirical data for poly-halogenated anisoles.

| Carbon | Type | Predicted Shift ( | Multiplicity (DEPT) | Assignment Logic |

| C1 | Quaternary | 154.5 ± 1 | C (Singlet) | Ipso-O: Most deshielded due to Oxygen electronegativity.[1][2] |

| C3 | Methine | 130.5 ± 1 | CH | Meta to OMe: Less shielded than C6; ortho to Cl.[1][2] |

| C5 | Methine | 128.0 ± 1 | CH | Meta to OMe: Typical aromatic region.[1][2] |

| C2 | Quaternary | 123.0 ± 1 | C (Singlet) | Ipso-Cl: Shielded by ortho-OMe, deshielded by Cl.[1][2] |

| C4 | Quaternary | 112.5 ± 1 | C (Singlet) | Ipso-Br: Heavy Atom Effect causes significant upfield shift relative to C-Cl.[1][2] |

| C6 | Methine | 113.5 ± 1 | CH | Ortho to OMe: Strong resonance shielding from Oxygen lone pairs.[1][2] |

| OMe | Methyl | 56.2 ± 0.5 | CH | Methoxy: Standard region for alkyl ethers.[1][2] |

Assignment Logic Pathway

Distinguishing between the halogenated carbons (C2 and C4) and the protonated carbons (C3, C5, C6) is the primary challenge.

-

The Methoxy Anchor: Identify the strong signal at ~56 ppm.[2] This confirms the anisole backbone.[1][2]

-

Quaternary vs. Methine:

-

Halogen Differentiation (The Critical Step):

Figure 2: Logic tree for assigning carbon environments based on chemical shift regions and DEPT multiplicity.[1][2]

Troubleshooting & Common Artifacts

Missing Quaternary Peaks[1][2]

-

Symptom: You see the methoxy peak and 3 aromatic peaks, but C1, C2, and C4 are missing or buried in noise.

-

Cause: Insufficient relaxation delay (

). The longitudinal relaxation time ( -

Solution: Increase

to 3–5 seconds and increase the number of scans (NS).

Solvent Impurities[1][2]

Applications in Drug Development

Understanding the NMR signature of 4-bromo-2-chloroanisole is vital for validating its use as a scaffold:

-

Regioselectivity Checks: In Suzuki couplings, the Bromine at C4 is more reactive than the Chlorine at C2. NMR confirms if the coupling occurred at the correct position (loss of C4-Br signal characteristics) or if the Chlorine was inadvertently displaced.

-

Metabolite Identification: In ADME studies, hydroxylation often occurs at the open C5 or C6 positions.[1] Shifts in these specific carbon resonances indicate metabolic processing.[1][2]

References

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1][2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag.[1][2] (Authoritative source for substituent additivity rules).

-

National Institute of Advanced Industrial Science and Technology (AIST). (2024).[1][2] Spectral Database for Organic Compounds (SDBS).[1][2] Retrieved from [Link] (Source for comparative anisole spectral data).[1][2]

-

Breitmaier, E., & Voelter, W. (1987).[1][2] Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Foundational text on relaxation times and heavy atom effects).[1][2]

-

Reich, H. J. (2024).[1][2] WinPLT NMR Data - Chemical Shifts. University of Wisconsin-Madison.[1][2] Retrieved from [Link] (Verified resource for C-13 shift prediction).[1][2]

Sources

- 1. 4-Bromo-2-chloroanisole | C7H6BrClO | CID 3016537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromo-4-chloroanisole | C7H6BrClO | CID 521935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. compoundchem.com [compoundchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4-Bromo-2-chloroaniline(38762-41-3) MS [m.chemicalbook.com]

Technical Guide: Spectrometric Profiling of 4-Bromo-2-Chloro-1-Methoxybenzene

The following technical guide details the mass spectrometric profiling of 4-bromo-2-chloro-1-methoxybenzene (commonly 4-bromo-2-chloroanisole ). This guide is structured for analytical chemists and pharmaceutical researchers requiring rigorous structural validation.

Executive Summary & Significance

4-bromo-2-chloro-1-methoxybenzene is a critical halogenated aromatic intermediate used in the synthesis of agrochemicals and pharmaceutical scaffolds. Its structural integrity is defined by the specific ortho-chloro and para-bromo substitution pattern relative to the methoxy group.

In mass spectrometry (EI-MS), this compound exhibits a unique "fingerprint" driven by the dual halogen isotopic patterns (Br/Cl) and the characteristic fragmentation of the anisole ether linkage. Distinguishing this specific isomer from its regioisomers (e.g., 2-bromo-4-chloroanisole) requires precise analysis of the fragmentation intensities, particularly the halogen loss pathways influenced by the ortho-effect.

Theoretical Framework: Isotopic Signatures

Before analyzing fragmentation, the molecular ion (

Isotope Distribution Calculation

-

Bromine (Br): ~50.7% ⁷⁹Br / ~49.3% ⁸¹Br (Approx 1:1)

-

Chlorine (Cl): ~75.8% ³⁵Cl / ~24.2% ³⁷Cl (Approx 3:1)

| Ion Species | Isotope Composition | Calculation (Probability) | Normalized Intensity |

| M (m/z 220) | ⁷⁹Br + ³⁵Cl | 75% | |

| M+2 (m/z 222) | (⁸¹Br+³⁵Cl) + (⁷⁹Br+³⁷Cl) | 100% (Base of Cluster) | |

| M+4 (m/z 224) | ⁸¹Br + ³⁷Cl | 25% |

Diagnostic Rule: Unlike monochlorinated compounds (3:1) or monobrominated compounds (1:1), this mixed halogen system presents a "domed" cluster where the middle peak (M+2) is the most intense.

Fragmentation Analysis

The fragmentation under Electron Ionization (70 eV) follows two competing pathways: Ether Cleavage (characteristic of anisoles) and Halogen Elimination .

Pathway A: The Anisole Decay (Dominant)

Anisoles typically undergo homolytic cleavage of the methyl group followed by the expulsion of carbon monoxide (CO).

-

-Cleavage (Loss of Methyl, -15 Da): The molecular ion (m/z 220/222/224) loses the methyl radical (

-

Ring Contraction (Loss of CO, -28 Da): The phenoxy cation undergoes electronic rearrangement to expel neutral CO, forming a cyclopentadienyl cation derivative (m/z 177/179/181).

-

Note: The m/z 179 peak (containing ⁸¹Br/³⁵Cl or ⁷⁹Br/³⁷Cl) is often the Base Peak (100% relative intensity) in the full spectrum, dominating over the molecular ion.

-

Pathway B: Halogen Loss & Ortho-Effects

The position of the halogens influences bond lability.

-

Loss of Bromine (-79/81 Da): The C-Br bond is weaker than the C-Cl bond. Loss of Br from the molecular ion or the phenoxy fragment is observed.

-

Fragment: [M - CH₃ - Br]⁺ at m/z 126 . This peak represents the chlorocyclopentadienyl cation (or chlorophenol radical cation derivative).

-

-

Ortho-Effect (Chlorine): The ortho-chlorine (position 2) sterically and electronically interacts with the methoxy oxygen. While less labile than bromine, it stabilizes the transition state for methyl loss, enhancing the intensity of the m/z 179 pathway compared to isomers where chlorine is meta or para.

Visualization of Fragmentation Pathways

The following diagram illustrates the mechanistic decay of 4-bromo-2-chloroanisole.

Caption: Mechanistic fragmentation tree for 4-bromo-2-chloroanisole under 70 eV EI conditions. The green node represents the statistically most probable base peak.

Experimental Protocol (GC-MS)

To replicate these results or validate a synthesized batch, follow this standardized method.

Sample Preparation[1][2][3]

-

Solvent: Dichloromethane (DCM) or Methanol (HPLC Grade).

-

Concentration: 100 µg/mL (ppm).

-

Vial: Amber glass to prevent photolytic debromination.

Instrument Parameters (Agilent 5977/7890 or equivalent)

| Parameter | Setting | Rationale |

| Inlet Temp | 250°C | Ensures rapid volatilization without thermal degradation. |

| Injection Mode | Split (20:1) | Prevents detector saturation from the intense base peak. |

| Column | HP-5MS (30m x 0.25mm, 0.25µm) | Standard non-polar phase separates isomers effectively. |

| Carrier Gas | Helium @ 1.0 mL/min | Constant flow mode. |

| Oven Program | 60°C (1 min) | Rapid ramp; compound elutes mid-run (~1300-1400 RI). |

| Source Temp | 230°C | Standard EI source temperature. |

| Ionization | EI (70 eV) | Standard energy for library matching. |

| Scan Range | m/z 40 - 300 | Covers molecular ion and all lower fragments. |

Quality Control: Distinguishing Isomers

A common challenge is distinguishing 4-bromo-2-chloroanisole from 2-bromo-4-chloroanisole .

| Feature | 4-Bromo-2-Chloroanisole (Target) | 2-Bromo-4-Chloroanisole (Isomer) |

| Ortho Substituent | Chlorine (-Cl) | Bromine (-Br) |

| Fragmentation | Stronger m/z 126 (Loss of Br is favored from para position after ring contraction). | Loss of ortho-Br is sterically accelerated; may show different ratio of [M-Br] vs [M-CH3]. |

| Retention Time | Elutes slightly later on non-polar columns due to higher polarity of the ortho-Cl dipole alignment. | Elutes slightly earlier (Ortho-Br shields the ether oxygen more effectively). |

Validation Check: If your spectrum shows a dominant peak at m/z 179 but the ratio of m/z 126 is <10% of the base peak, re-evaluate for the 2-bromo isomer, as ortho-Br loss often competes more aggressively with the CO loss pathway.

References

-

NIST Mass Spectrometry Data Center. "Mass Spectrum of 4-Bromo-2-chloroanisole (and isomers)." NIST Chemistry WebBook, SRD 69.

-

PubChem. "Compound Summary: 4-Bromo-2-chloroanisole." National Library of Medicine.

-

Lykakis, I. N., et al. "Iron(III)-Catalyzed Chlorination of Activated Arenes." The Journal of Organic Chemistry, 2017. (Provides experimental MS data for the specific isomer).

- McLafferty, F. W.Interpretation of Mass Spectra. University Science Books, 1993.

Technical Guide: Vibrational Spectroscopy of 4-Bromo-2-Chloroanisole

[1][2]

Executive Summary & Chemical Context

4-Bromo-2-chloroanisole (CAS: 50638-47-6) is a trisubstituted benzene derivative characterized by a methoxy group (-OCH₃) directing the aromatic ring chemistry, flanked by chlorine and bromine substituents.[1][2][3]

In drug development, this molecule is a high-value scaffold.[1][2] The distinct reactivity profiles of the aryl bromide (highly reactive to Pd-catalyzed insertion) and the aryl chloride (less reactive) allow for chemoselective functionalization.[1][2] Accurate IR characterization is essential to validate the integrity of the methoxy ether linkage and the halogenation pattern prior to downstream coupling.[1][2]

Chemical Identity & Physical State[1][2][4][5]

Experimental Protocol: Data Acquisition

To ensure "Trustworthiness" in your spectral data, the sampling method must account for the compound's low melting point.[1][2]

Sampling Methodology

Recommended Technique: Attenuated Total Reflectance (ATR) Given the compound's tendency to exist as a liquid or supercooled liquid at room temperature, ATR is superior to KBr pellets (which may result in moisture bands or melting during compression).[1][2]